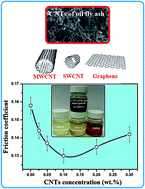Carbon nanotubes of oil fly ash as lubricant additives for different base oils and their tribology performance
RSC Advances Pub Date: 2017-08-17 DOI: 10.1039/C7RA07155H
Abstract
Oil fly ash has been reported to be a good source for the production of carbon nanotubes (CNTs). Recently, these CNTs were evaluated as lubricant additives in sunflower base oil and were found to exhibit excellent tribological properties. In this work, these CNTs were tested as lubricant additives in 100SN, 500SN and 150BS Saudi Aramco base oils. The results on other commercial carbon nanostructures like multiwall and single wall CNTs and graphene are also included in this study for comparison. Excellent tribological performance was obtained with CNTs of fly ash at a very small concentration. The observed reduction in values of the friction coefficient between two metallic surfaces using these CNTs was found to be superior to those of other carbon nanomaterials. The value of the friction coefficient was reduced by around 20% at a concentration of 0.1 wt%. These values were also investigated as a function of load, speed and temperature. The rheological behaviour showed that the viscosity of the 0.1 wt% CNTs-impregnated 500SN oil is almost invariant compared to that of the pure one. It is therefore suggested that CNTs of fly ash may be a good lubricant additive to minimize the friction and improve the fuel economy.


Recommended Literature
- [1] Coordination-induced assemblies of quantum dots in amphiphilic thermo-responsive block copolymer micelles: morphologies, optical properties and applications†
- [2] Investigation of the effect of reaction parameters on the microwave-assisted hydrothermal synthesis of hierarchical jasmine-flower-like ZnO nanostructures for dye-sensitized solar cells†
- [3] A test-paper method for the determination of tolylene di-isocyanate vapour in air
- [4] Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization†
- [5] Dielectric behaviour of methanol and related polar fluids at high pressures and temperatures
- [6] Highly cross-linked fluorescent poly(cyclotriphosphazene-co-curcumin) microspheres for the selective detection of picric acid in solution phase†
- [7] Enzymatic synthesis of hyaluronic acid vinyl esters for two-photon microfabrication of biocompatible and biodegradable hydrogel constructs†
- [8] Analysis of plant hormones by microemulsion electrokinetic capillary chromatography coupled with on-line large volume sample stacking
- [9] Novel cluster compounds of platinum(0)
- [10] Speciation of arsenic in fish tissue using microwave-assisted extraction followed by HPLC-ICP-MS










